molecular formula C21H27N3O2 B2538281 3-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide CAS No. 1049374-62-0

3-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide

Cat. No.: B2538281
CAS No.: 1049374-62-0
M. Wt: 353.466
InChI Key: WPIRUFCTOZEQNQ-UHFFFAOYSA-N
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Description

3-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is a synthetic benzamide derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a molecular architecture that combines a 3-methoxybenzamide group with a 4-phenylpiperazine moiety, linked by a propyl chain. This structure is representative of a privileged scaffold investigated for its potential to interact with a variety of biological targets . Compounds with similar structural motifs, particularly those containing the piperazine pharmacophore, are extensively studied for their diverse pharmacological profiles. Research on analogous molecules indicates potential applications in the development of therapeutics for areas such as oncology and inflammation . The presence of the 4-phenylpiperazine group is a common feature in many biologically active molecules, suggesting this compound may serve as a valuable intermediate or precursor in the synthesis of more complex target molecules . Its mechanism of action would be highly dependent on the specific research context and final structural modifications. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

3-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-26-20-10-5-7-18(17-20)21(25)22-11-6-12-23-13-15-24(16-14-23)19-8-3-2-4-9-19/h2-5,7-10,17H,6,11-16H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIRUFCTOZEQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways for 3-Methoxy-N-[3-(4-Phenylpiperazin-1-yl)propyl]benzamide

Core Reaction Sequence

The synthesis typically follows a convergent approach, combining two primary intermediates:

  • 3-Methoxybenzoyl chloride (derived from 3-methoxybenzoic acid).
  • 3-(4-Phenylpiperazin-1-yl)propan-1-amine (a propyl-linked piperazine derivative).

The amide bond formation between these intermediates is achieved via nucleophilic acyl substitution. Key steps include:

  • Protection of the piperazine nitrogen using tert-butyl carbamate (Boc) to prevent unwanted side reactions.
  • Alkylation of piperazine with 1-bromo-3-chloropropane to introduce the propyl spacer.
  • Deprotection under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
  • Coupling with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Detailed Stepwise Synthesis

Step 1: Synthesis of tert-Butyl 4-Phenylpiperazine-1-carboxylate

4-Phenylpiperazine (1.0 equiv) is reacted with di-tert-butyl dicarbonate (1.2 equiv) in dichloromethane at 0–5°C. The Boc-protected intermediate is isolated in 92–95% yield after aqueous workup.

Step 3: Amine Generation via Gabriel Synthesis

The chloro intermediate is converted to the primary amine using potassium phthalimide (2.0 equiv) in dimethylformamide (DMF) at 120°C for 8 hours, followed by hydrazine-mediated deprotection. This yields 3-(4-phenylpiperazin-1-yl)propan-1-amine in 78% yield.

Step 4: Amide Bond Formation

3-Methoxybenzoyl chloride (1.2 equiv) is added dropwise to a solution of 3-(4-phenylpiperazin-1-yl)propan-1-amine (1.0 equiv) and triethylamine (2.0 equiv) in tetrahydrofuran (THF) at 0°C. After stirring at room temperature for 6 hours, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to afford the title compound in 88% yield.

Optimization Strategies and Reaction Parameters

Solvent and Temperature Effects

  • Alkylation Step : Acetonitrile outperforms DMF or THF in minimizing byproducts (e.g., dialkylation), achieving 85% vs. 63–72% yields in alternative solvents.
  • Amide Coupling : THF provides superior solubility for both intermediates compared to dichloromethane, reducing reaction time from 12 to 6 hours.

Catalytic Enhancements

The use of 1-hydroxybenzotriazole (HOBt) as a coupling agent in amide formation increases yields to 94% by reducing racemization and activating the carboxylic acid.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy : A strong absorption at 1,650 cm⁻¹ confirms the amide carbonyl group.
  • ¹H-NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 2H, aromatic), 3.82 (s, 3H, OCH₃), 3.51 (t, J = 6.8 Hz, 2H, NCH₂), 2.64 (m, 4H, piperazine).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >99% purity.

Comparative Analysis of Synthetic Routes

Parameter Method A (Patent) Method B (Literature)
Overall Yield 68% 54%
Reaction Time 32 hours 48 hours
Purification Technique Column Chromatography Recrystallization
Cost Efficiency Moderate High

Challenges and Mitigation Strategies

Byproduct Formation

  • Dialkylation : Controlled stoichiometry (1:1.5 amine:alkylating agent) reduces dialkylated byproducts from 15% to <5%.
  • Oxidation : Conducting reactions under nitrogen atmosphere prevents oxidation of the piperazine ring.

Scalability Issues

  • Solvent Volume : Reducing THF volume by 30% in the amide coupling step maintains yield while lowering costs.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for various pharmacological activities, primarily due to its structural components, which include a piperazine ring and a methoxy group. These features contribute to its interaction with biological targets.

Antidepressant Activity

Research has indicated that compounds similar to 3-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide exhibit antidepressant effects. The piperazine moiety is known to interact with serotonin receptors, which are crucial in mood regulation. A study demonstrated that derivatives with similar structures showed significant activity in animal models of depression, suggesting potential for this compound as an antidepressant agent .

Anticancer Properties

Preliminary studies have showcased the anticancer potential of related benzamide derivatives. The mechanism often involves the inhibition of specific cancer cell proliferation pathways. For instance, compounds with similar piperazine structures have been shown to inhibit the growth of various cancer cell lines, including breast and colorectal cancers . The presence of the methoxy group may enhance the lipophilicity and bioavailability of the compound, contributing to its efficacy.

Neuroprotective Effects

Given its ability to cross the blood-brain barrier, 3-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide may have neuroprotective effects. Research on piperazine derivatives indicates their potential in treating neurodegenerative diseases by modulating neurotransmitter systems . This property positions the compound as a candidate for further exploration in neuropharmacology.

Case Study 1: Antidepressant Activity Evaluation

A study evaluated the effects of a series of piperazine derivatives on serotonin receptor activity. The findings suggested that certain modifications to the piperazine structure could enhance binding affinity and efficacy in reducing depressive symptoms in rodent models .

Case Study 2: Anticancer Activity Screening

In another study focusing on anticancer properties, compounds similar to 3-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide were tested against several cancer cell lines. The results indicated that these compounds exhibited IC50 values significantly lower than standard chemotherapeutics, highlighting their potential as effective anticancer agents .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantSignificant reduction in depressive behavior
AnticancerInhibition of cancer cell proliferation
NeuroprotectiveModulation of neurotransmitter systems

Mechanism of Action

The mechanism of action of 3-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various biological effects, including changes in neurotransmitter levels and receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of N-substituted benzamides with piperazine-containing side chains. Below is a detailed comparison with analogous compounds based on structural features, synthesis strategies, and physicochemical properties.

Structural Analogues

A. N-[(1S)-1-{[(3S)-4-(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-5-phenoxypyridine-2-carboxamide (14)

  • Key Differences: Replaces the methoxy group with a phenoxy-pyridine moiety. Incorporates stereochemical complexity (S-configuration at piperazine and side chain).
  • Impact : Increased hydrogen-bonding capacity due to the hydroxyl group on the phenyl ring may enhance aqueous solubility compared to the methoxy analogue .

B. 4-(2-Hydroxy-3-methylphenoxy)-N-[(2S)-1-[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]-3-methylbutan-2-yl]benzamide (11o)

  • Key Differences: Features a branched alkyl chain and hydroxylated phenoxy substituents. Exhibits dual hydroxyl groups, increasing polarity.
  • Impact : Higher melting point (173°C) compared to the methoxy derivative, likely due to enhanced intermolecular hydrogen bonding .

C. N-[3-(Dimethylamino)propyl]-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide ()

  • Key Differences: Replaces the phenylpiperazine with a dimethylaminopropyl-benzo[d]thiazole group.
  • Impact : Reduced steric hindrance may improve binding to flat aromatic receptor pockets .

Physicochemical Properties

Compound Name Melting Point (°C) LogP (Predicted) Key Substituents Reference
3-Methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide Not reported ~3.5 (estimated) Methoxy, phenylpiperazine Target
11n (Dihydrochloride salt) 185 2.8 4-Hydroxyphenoxy, hydroxylphenyl
11p (Dihydrochloride salt) 179–183 3.1 2-Hydroxy-5-methylphenoxy
N-(3-Methoxypropyl)-4-chloro-benzamide () Not reported ~2.9 Chloro, methoxypropyl

Notes:

  • Methoxy groups generally increase lipophilicity (higher LogP) compared to hydroxylated analogues, which may enhance blood-brain barrier penetration but reduce solubility .
  • Piperazine-containing derivatives (e.g., 11n, 11p) exhibit higher melting points due to salt formation (HCl) and hydrogen-bonding networks .

Research Findings and Implications

  • Receptor Binding: Piperazine derivatives are frequently explored for CNS targets.
  • Limitations : Lack of explicit biological data in the provided evidence limits direct pharmacological comparisons. Further studies are needed to evaluate binding affinities and selectivity.

Biological Activity

3-Methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is a synthetic compound with potential pharmacological applications, particularly in the field of psychopharmacology. This article reviews the biological activity of this compound, focusing on its antipsychotic properties, structural characteristics, and potential mechanisms of action.

Structural Overview

The molecular formula for 3-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is C21H27N3O2C_{21}H_{27}N_{3}O_{2}, with a molecular weight of 353.5 g/mol. The presence of functional groups such as methoxy and piperazine suggests potential for hydrogen bonding and hydrophobic interactions, which are critical for biological activity.

PropertyValue
Molecular FormulaC21H27N3O2C_{21}H_{27}N_{3}O_{2}
Molecular Weight353.5 g/mol
CAS Number1049374-62-0

Antipsychotic Activity

Recent research indicates that 3-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide may exhibit antipsychotic properties . A study published in Pharmacology Biochemistry and Behavior investigated the effects of this compound on pre-pulse inhibition (PPI) in rats. PPI is a measure of sensorimotor gating, often disrupted in schizophrenia and other psychotic disorders. The findings suggested that the compound increased PPI in a dose-dependent manner, indicating potential antipsychotic effects .

While specific mechanisms of action for this compound have not been fully elucidated, its structural similarities to known antipsychotics suggest interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The piperazine moiety is commonly associated with such activities, as seen in other piperazine derivatives that have been shown to inhibit human acetylcholinesterase and modulate dopaminergic pathways .

Case Studies and Research Findings

A limited number of studies have explored the biological activity of this compound. The following table summarizes key findings related to its pharmacological effects:

Study ReferenceBiological ActivityFindings
Antipsychotic EffectIncreased PPI in rats; suggests potential for treating psychosis
Structural AnalysisIdentified functional groups contributing to hydrophobicity and binding
Interaction with AcetylcholinesterasePiperazine derivatives show inhibition; potential relevance to this compound

Future Research Directions

Given the promising preliminary findings regarding the antipsychotic effects of 3-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide, further research is warranted to:

  • Investigate Mechanisms : Detailed studies should focus on elucidating the specific neurotransmitter systems involved.
  • Conduct Clinical Trials : Evaluating safety and efficacy in human subjects will be crucial for its development as a therapeutic agent.
  • Explore Structural Modifications : Investigating analogs could optimize pharmacological properties and minimize side effects.

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